Clodinafop Propargyl-d4
Description
Contextualization of Deuterated Analogs in Contemporary Environmental and Agrochemical Studies
Stable isotope-labeled compounds, including those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are fundamental tools for understanding complex chemical and biological processes. symeres.com In environmental and agrochemical research, deuterated analogs serve as ideal internal standards for quantitative analysis. lcms.cz The analysis of pesticide residues in complex matrices such as soil, water, and plant tissues is often complicated by "matrix effects," where other components in the sample can interfere with the analytical signal, leading to inaccurate measurements. lcms.cz
The use of a deuterated analog of the target analyte as an internal standard is the most effective way to compensate for these effects. lcms.cz Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, cleanup, and analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This approach significantly improves the accuracy, precision, and reproducibility of quantitative methods for monitoring pesticides in the environment and in food products. lcms.cz Beyond their use as internal standards, stable isotopes also allow researchers to trace the environmental fate of agrochemicals, providing clear insights into their persistence, degradation, and metabolic pathways. symeres.com
Rationale for Deuterium Labeling in Clodinafop (B133158) Propargyl Investigations
The primary rationale for using Clodinafop Propargyl-d4 is to serve as a robust internal standard for the accurate quantification of Clodinafop Propargyl residues. usbio.net When analyzing environmental or agricultural samples, the concentration of the herbicide can be extremely low, and the sample matrix is often complex. Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS), are employed for detection. epa.govepa.gov
Specifically, the use of a deuterated internal standard like this compound is critical in methods involving mass spectrometry (LC-MS/MS). lcms.cz The deuterated compound is added to a sample at a known concentration at the beginning of the analytical process. It experiences the same potential losses during sample preparation and the same signal suppression or enhancement (matrix effects) during analysis as the non-labeled Clodinafop Propargyl. By comparing the detector response of the analyte to that of the internal standard, a highly accurate quantification can be achieved. lcms.cz This ensures reliable monitoring of herbicide levels to assess environmental contamination and ensure compliance with regulatory limits in food.
Below is a data table comparing the properties of Clodinafop Propargyl and its deuterated analog.
| Property | Clodinafop Propargyl | This compound |
| Chemical Name | 2-Propynyl (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propionate | Isotope labelled Clodinafop Propargyl |
| Molecular Formula | C₁₇H₁₃ClFNO₄ sigmaaldrich.com | C₁₇H₉D₄ClFNO₄ usbio.net |
| Molecular Weight | 349.74 g/mol | 353.77 g/mol usbio.net |
| Primary Use | Post-emergence herbicide | Internal standard for analytical testing usbio.net |
| Isotopic Label | None | Deuterium (D or ²H) |
Overview of Clodinafop Propargyl as an Aryloxyphenoxypropionic Acid Herbicide and its Agricultural Significance
Clodinafop Propargyl is a selective, systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. plos.org It was developed to control annual grass weeds, which are major problems in cereal production. justdial.com
Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). justdial.comherts.ac.uk This enzyme is vital for the biosynthesis of fatty acids, which are essential components of cell membranes in plants. plos.org By blocking ACCase, the herbicide prevents the growth of susceptible grass weeds, leading to their death. The herbicide is absorbed through the leaves of the weed and is quickly translocated to the plant's growing points. regulations.gov
Clodinafop Propargyl is of significant agricultural importance, particularly for the cultivation of wheat. plos.orgjustdial.com It effectively controls several problematic grass weeds while demonstrating selectivity for the crop. In the environment and in plants, Clodinafop Propargyl rapidly hydrolyzes to its biologically active form, clodinafop acid, which is the primary active moiety responsible for herbicidal effects. regulations.govresearchgate.net
The table below summarizes key agricultural information for Clodinafop Propargyl.
| Aspect | Description |
| Herbicide Class | Aryloxyphenoxypropionate ("FOPs") |
| Mode of Action | Acetyl-CoA carboxylase (ACCase) inhibitor justdial.comherts.ac.uk |
| Application Type | Systemic, post-emergence regulations.gov |
| Primary Crop | Wheat plos.orgjustdial.com |
| Target Weeds | Annual grass weeds, such as Wild Oats (Avena spp.), Green and Yellow Foxtail (Setaria spp.), and Persian Darnel (Lolium persicum) regulations.govmedchemexpress.com |
Properties
Molecular Formula |
C₁₇H₉D₄ClFNO₄ |
|---|---|
Molecular Weight |
353.77 |
Synonyms |
(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester-d4; Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate-d4; Topik-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Clodinafop Propargyl D4
Methodologies for Deuterium (B1214612) Incorporation during Chemical Synthesis
The introduction of deuterium into organic molecules can be achieved through several strategic approaches, broadly categorized as stepwise synthesis, isotope exchange reactions, and catalytic methods. The choice of method depends on the desired position of the label, the stability of the molecule to the reaction conditions, and the availability of deuterated precursors.
Stepwise Synthesis from Labeled Precursors: This is one of the most direct methods, involving the use of commercially available deuterated starting materials or reagents in a multi-step synthetic sequence. researchgate.net Reagents such as deuterium oxide (D₂O), deuterated solvents (e.g., CD₃OD), deuterated methyl iodide (CD₃I), or deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are commonly employed. researchgate.net This approach offers precise control over the location of the deuterium atoms.
Hydrogen-Deuterium Exchange (H/D) Reactions: This method involves the replacement of one or more hydrogen atoms in a molecule with deuterium. illinois.edu These reactions are often facilitated under acidic or basic conditions, where protons adjacent to activating functional groups can be exchanged with deuterium from a deuterated solvent like D₂O. researchgate.net Late-stage hydrogen isotope exchange (HIE) is particularly valuable as it allows for the introduction of deuterium into complex molecules without the need for de novo synthesis. acs.orgthieme-connect.com
Catalytic Methods: A variety of transition-metal and organocatalytic systems have been developed to facilitate H/D exchange at positions that are typically non-acidic. thieme-connect.comnih.gov Catalysts based on iridium, palladium, rhodium, and ruthenium are effective for activating C-H bonds for deuteration. nih.gov Additionally, photochemical methods, which may not require a catalyst, are emerging as a milder alternative for deuterium incorporation. rsc.orgresearchgate.net
Table 1: Summary of General Methodologies for Deuterium Incorporation
| Methodology | Description | Primary Deuterium Source | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | Utilizes deuterated building blocks in a conventional synthetic route. | Deuterated reagents (e.g., NaBD₄, CD₃I) | High positional specificity (regioselectivity). | Can require lengthy synthetic sequences; depends on the availability of labeled precursors. |
| Acid/Base-Catalyzed H/D Exchange | Exchange of acidic protons with deuterium from a solvent. | Deuterated solvents (e.g., D₂O, CH₃OD) | Simple procedure for labile protons. | Limited to acidic C-H bonds; potential for back-exchange; may require harsh conditions. |
| Transition-Metal-Catalyzed HIE | C-H bond activation by a metal catalyst facilitates exchange with a deuterium source. | D₂ gas, D₂O | Enables labeling of unactivated C-H bonds; can be highly selective. thieme-connect.com | Catalyst cost and toxicity; optimization of reaction conditions can be complex. |
| Photochemical Deuteration | Uses light to promote H/D exchange, sometimes without a catalyst. rsc.org | D₂O | Mild reaction conditions. rsc.org | Limited to specific functional groups; potential for side reactions. |
Advanced Synthetic Routes for Isotope-Labeled Clodinafop (B133158) Propargyl-d4
The synthesis of unlabeled Clodinafop Propargyl is well-established and typically involves the esterification of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid with propargyl alcohol. dissertationtopic.netherts.ac.uk Other routes include a "one-pot" synthesis from (R)-2-(4-hydroxyphenoxy) propionic acid, 5-chloro-2,3-difluoropyridine, and propargyl chloride, or starting from hydroquinone. dissertationtopic.netpatsnap.com
To produce Clodinafop Propargyl-d4, a synthetic strategy must incorporate one of the deuteration methodologies described previously. A logical approach is a stepwise synthesis using a deuterated precursor, which ensures precise control over the label's position and number of incorporated deuterium atoms. A plausible synthetic route could involve the deuteration of a key intermediate, such as the phenoxypropionic acid core.
A representative, though hypothetical, pathway for the synthesis of this compound, where the four deuterium atoms are located on the central phenoxy ring, is as follows:
Deuteration of Phenol: Phenol can be deuterated to Phenol-d5 via catalytic H/D exchange in D₂O at elevated temperatures, which is then typically back-exchanged with H₂O to selectively retain the ring deuterons, yielding Phenol-2,3,4,5,6-d4 (Phenol-d4) after removal of the labile -OD proton.
Synthesis of Deuterated Hydroquinone: The deuterated phenol can be converted to Hydroquinone-d4 through established chemical transformations.
Formation of the Deuterated Phenoxypropionic Acid Intermediate: The resulting Hydroquinone-d4 is reacted with a chiral 2-chloropropionic acid derivative to form the key intermediate, (R)-2-(4-hydroxyphenoxy-d4)propionic acid.
Condensation Reaction: This deuterated intermediate is then condensed with 2,3-difluoro-5-chloropyridine to yield the deuterated acid precursor, (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy-d4]propanoic acid. dissertationtopic.net
Final Esterification Step: Finally, the deuterated acid is esterified with propargyl chloride or propargyl alcohol to yield the final product, this compound. dissertationtopic.net
This stepwise approach ensures that the deuterium labels are stably incorporated into the aromatic ring, a position not susceptible to back-exchange under typical environmental or biological conditions.
Chromatographic and Spectroscopic Characterization of Deuterated Analogs for Isotopic Purity and Structure Elucidation
A combination of chromatographic and spectroscopic techniques is essential to confirm the chemical purity, isotopic enrichment, and structural integrity of the synthesized this compound. rsc.org
Chromatographic Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the chemical purity of the synthesized compound. These techniques can also separate the deuterated compound from its non-deuterated counterpart. sci-hub.se In reversed-phase HPLC (RP-HPLC), deuterated compounds often elute slightly earlier than their protiated analogs due to subtle differences in hydrophobicity—a phenomenon known as the isotope effect. nih.gov The choice of chromatographic column and mobile phase is critical for achieving separation of these isotopologues. sci-hub.seacs.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic enrichment. nih.gov Electrospray ionization (ESI) coupled with HRMS allows for the accurate mass measurement of the molecular ion and its isotopologues (d0, d1, d2, etc.). rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of each isotopologue can be quantified to calculate the isotopic purity of the d4-labeled compound. researchgate.netalmacgroup.com Tandem mass spectrometry (MS/MS) aids in confirming the location of the deuterium labels by analyzing the fragmentation pattern of the parent ion; fragments containing the deuterated moiety will exhibit a corresponding mass shift. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for elucidating the precise location and structural integrity of the deuterium labels. rsc.orgresearchgate.net
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenoxy ring would be absent or significantly diminished, providing direct evidence of deuterium incorporation at those specific positions.
²H NMR: A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the incorporated deuterium atoms, directly confirming their presence. nih.gov
¹³C NMR: The carbon signals for the deuterated positions will also be affected, often appearing as multiplets with lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC / GC | Chemical Purity Assessment & Isotopologue Separation | Retention time, chemical purity, separation of d4 from d0 and other isotopologues. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity & Molecular Formula Confirmation | Accurate mass of molecular ions, relative abundance of isotopologues (d0-d4), confirmation of elemental composition. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Positional Label Confirmation | Fragmentation pattern, mass of fragments indicating the location of deuterium atoms. nih.gov |
| ¹H NMR Spectroscopy | Structural Elucidation & Positional Integrity | Disappearance of proton signals at deuterated sites. rug.nl |
| ²H NMR Spectroscopy | Direct Detection of Deuterium | Direct observation of signals from deuterium nuclei. plos.org |
| ¹³C NMR Spectroscopy | Structural Confirmation | Changes in chemical shifts and coupling patterns for carbons bonded to deuterium. |
Assessment of Isotopic Labeling Efficacy and Positional Integrity
The final and most critical step in the characterization process is the quantitative assessment of the isotopic labeling. This involves determining the isotopic enrichment (or purity) and confirming that the deuterium atoms are in the correct positions.
Isotopic Labeling Efficacy: The efficacy of the labeling process is quantified as the isotopic purity, which is the percentage of the desired labeled molecule (this compound) relative to all other isotopologues. This is calculated from HRMS data. nih.govresearchgate.net The procedure involves integrating the peak areas of the extracted ion chromatograms for the molecular ions of each isotopologue (M, M+1, M+2, M+3, M+4, etc.). rsc.orgalmacgroup.com After correcting for the natural abundance of isotopes like ¹³C, the percentage of the d4 species can be accurately determined. researchgate.net
For example, the isotopic distribution would be measured and calculated as shown in the hypothetical data below.
Table 3: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment of this compound
| Isotopologue | Theoretical m/z | Measured Relative Abundance (%) | Corrected Abundance (%) * |
|---|---|---|---|
| d0 (Unlabeled) | 349.05 | 0.5 | 0.5 |
| d1 | 350.06 | 0.8 | 0.8 |
| d2 | 351.06 | 1.2 | 1.2 |
| d3 | 352.07 | 2.5 | 2.5 |
| d4 (Target) | 353.07 | 95.0 | 95.0 |
*Note: For simplicity, corrections for natural isotope abundance (e.g., ¹³C) are assumed to have been applied. The final isotopic purity is the corrected abundance of the target isotopologue.
Positional Integrity: Positional integrity ensures that the deuterium atoms have been incorporated at the intended molecular sites and have not undergone intramolecular migration. As mentioned, NMR spectroscopy is the definitive technique for this verification. rsc.org The absence of proton signals in the ¹H NMR spectrum at the specific positions on the phenoxy ring of Clodinafop Propargyl confirms the positional integrity of the d4 label. MS/MS fragmentation analysis further supports this by showing that the mass shift is localized to fragments containing the phenoxy ring. researchgate.net
Advanced Analytical Applications of Clodinafop Propargyl D4 in Environmental Science
Utilization as an Internal Standard in Quantitative Bioanalytical Methods
The primary application of Clodinafop (B133158) Propargyl-d4 in environmental analysis is its use as an internal standard in quantitative methods. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, clodinafop-propargyl. However, its increased mass allows it to be distinguished by mass spectrometry. This characteristic is fundamental to its function, as it enables the correction for analyte loss during sample preparation and for variations in instrument response.
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
The development and validation of robust analytical methods are crucial for the accurate determination of pesticide residues in environmental samples. While specific validation data for methods employing Clodinafop Propargyl-d4 as an internal standard is not widely published in publicly available scientific literature, the principles of its use in LC-MS/MS protocols are well-established.
In a typical LC-MS/MS method for clodinafop-propargyl, a known amount of this compound is added to the sample at the beginning of the extraction process. This allows for the compensation of any variability throughout the analytical procedure, from extraction and clean-up to chromatographic separation and detection. The validation of such a method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Representative LC-MS/MS Method Parameters for Clodinafop-propargyl Analysis (Note: This table is illustrative of a typical method for the parent compound, as specific data for this compound is not available.)
| Parameter | Typical Value |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery %) | 70-120% |
| Precision (RSD %) | <20% |
| LOD | 0.01 - 1 µg/L |
| LOQ | 0.05 - 5 µg/L |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Trace Analysis
Similar to its role in LC-MS/MS, this compound is an ideal internal standard for GC-MS based methods for the trace analysis of clodinafop-propargyl. GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds. The use of a deuterated internal standard is particularly beneficial in GC-MS to account for potential variations in injection volume and matrix effects that can influence the ionization process.
Detailed research findings specifically documenting the use of this compound in GC-MS applications for environmental samples are scarce in the public domain. However, the application of deuterated standards in GC-MS analysis of pesticides is a common and accepted practice to ensure data quality.
Enhancing Analytical Precision and Accuracy in Complex Environmental Matrices
Environmental matrices such as soil, water, and sediment are inherently complex and can significantly interfere with the analysis of target compounds. These matrix effects can manifest as ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.
This compound plays a crucial role in mitigating these effects. Since the internal standard and the target analyte co-elute chromatographically and have very similar ionization efficiencies, any matrix-induced signal suppression or enhancement will affect both compounds to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a significant improvement in the precision and accuracy of the results.
Application in Ultra-Trace Residue Monitoring Methodologies in Environmental Samples
The detection of pesticide residues at ultra-trace levels (ng/L or pg/L) is increasingly important for assessing environmental contamination and potential risks to ecosystems and human health. Methodologies for ultra-trace analysis are highly susceptible to variability and require meticulous quality control.
The use of this compound as an internal standard is a cornerstone of robust ultra-trace residue monitoring methods for clodinafop-propargyl. Its ability to compensate for losses during extensive sample clean-up and pre-concentration steps, which are often necessary for ultra-trace analysis, is invaluable. This ensures that even at very low concentrations, the reported results are reliable and accurate.
Development of Robust Detection and Traceability Protocols Employing Deuterated Markers
By introducing a known amount of a deuterated standard into a system, it is possible to monitor its movement and degradation, providing valuable insights into environmental processes. This can aid in identifying sources of contamination and understanding the persistence of pesticides in different environmental compartments.
Environmental Fate and Biotransformation Dynamics Investigated with Clodinafop Propargyl D4 As a Tracer
Elucidation of Abiotic Transformation Pathways
Abiotic processes, namely hydrolysis and photolysis, are primary mechanisms initiating the breakdown of Clodinafop-propargyl in the environment, independent of microbial action.
The ester linkage in Clodinafop-propargyl is susceptible to hydrolysis, a key process in its environmental degradation. In both soil and sediment-water systems, Clodinafop-propargyl undergoes rapid transformation. nih.govnih.gov The primary product of this hydrolytic cleavage is its corresponding free acid, clodinafop (B133158). nih.govnih.gov
Studies have shown that the dissipation half-life (DT50) for Clodinafop-propargyl is remarkably short, often far below a single day in soil and aquatic environments. nih.govnih.gov This rapid conversion to the more stable clodinafop acid, which has a longer half-life of about 7 days in soil and slightly over 28 days in sediment-water systems, is a critical first step in its environmental fate. nih.govnih.gov While specific kinetic studies detailing the influence of a wide range of pH and temperature on Clodinafop Propargyl-d4 are not extensively documented, the fundamental chemistry of ester hydrolysis suggests that the degradation rate would be influenced by these factors, typically accelerating under alkaline conditions. polimi.itchemrxiv.org
Identified Hydrolytic Degradation Product:
(R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]-propanoic acid (Clodinafop) nih.govnih.gov
The degradation of Clodinafop-propargyl when exposed to light is a complex process. Studies indicate that direct degradation of the herbicide by UV radiation alone is negligible. ijcce.ac.irijcce.ac.ir However, its transformation is significantly accelerated in the presence of photocatalysts such as titanium dioxide (TiO2), a process known as photocatalysis, which can simulate natural photodegradation on soil or particle surfaces. ijcce.ac.irresearchgate.net
Under these simulated conditions, the degradation of Clodinafop-propargyl proceeds through several reaction pathways. researchgate.net These mechanisms include:
Dehalogenation: The removal of chlorine or fluorine atoms from the pyridine ring.
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings.
Cleavage of Ether Linkage: The breaking of the bond connecting the phenoxy and pyridine rings.
Reduction of Triple Bond: The conversion of the propargyl group's triple bond to a double bond. researchgate.net
This multifaceted degradation results in a variety of transformation products, demonstrating the significant role of light-mediated processes, especially on environmental surfaces, in the breakdown of the parent compound. researchgate.net
Microbial Metabolism and Biotransformation Processes in Soil and Aquatic Ecosystems
Microorganisms play a crucial role in the breakdown and ultimate mineralization of Clodinafop-propargyl and its primary metabolite, clodinafop acid.
The use of 14C-phenyl-labeled Clodinafop-propargyl has been vital for tracking its metabolic fate in soil and sediment. nih.govnih.gov These tracer studies confirm that the initial and most significant step is the rapid cleavage of the ester bond to form the free acid, clodinafop. nih.gov
Beyond this initial hydrolysis, further biotransformation occurs. Radio-TLC analysis of soil extracts has identified 2-(4-hydroxyphenoxy)-propionic acid as a subsequent microbial metabolite. nih.gov In studies involving specific bacterial strains like Pseudomonas sp., another metabolite, 4-(4-Chloro-2-fluoro-phenoxy)-phenol, has been detected, indicating the cleavage of the ether linkage. nih.gov
Key Identified Microbial Metabolites:
Clodinafop nih.gov
2-(4-hydroxyphenoxy)-propionic acid nih.gov
4-(4-Chloro-2-fluoro-phenoxy)-phenol nih.gov
Specific microorganisms capable of utilizing Clodinafop-propargyl as a nutrient source have been successfully isolated and identified. A notable example is a bacterium with a high similarity (99.56%) to Rhodococcus wratislaviensis, which was isolated from soil. nih.gov This bacterium demonstrated the ability to grow using Clodinafop-propargyl as its sole source of carbon, concurrently evolving 14CO2 from the labeled compound. nih.gov Members of the genus Rhodococcus are well-known for their metabolic versatility and their capacity to degrade a wide range of xenobiotic compounds.
In other ecosystems, different microbes have been identified. From a sediment-water system, a bacterium showing high similarity to Nocardioides aromaticivorans was isolated and also shown to mineralize the herbicide. nih.gov Additionally, a strain identified as Pseudomonas sp. B2 was isolated from crop soil and was capable of degrading 87.14% of an initial 80 mg/L concentration of the herbicide. nih.gov
Mineralization is the ultimate step in biodegradation, where the organic compound is completely broken down into inorganic substances like carbon dioxide (CO2) and water. Studies using 14C-labeled Clodinafop-propargyl have quantified this process.
In a laboratory study using silt loam soil, mineralization amounted to 12.40% of the initially applied radioactivity after a 28-day incubation period. nih.gov A similar study in a sediment-water system showed mineralization of 5.21% over the same duration. nih.gov Both systems exhibited a distinct lag phase of 7 to 14 days before significant mineralization began. nih.govnih.gov
A critical aspect of carbon cycling dynamics is the formation of non-extractable residues (NER), also known as bound residues. Over time, the radioactivity from the labeled herbicide increasingly becomes incorporated into the soil organic matter. nih.gov After 28 days in soil, the non-extractable portion of radioactivity can amount to 65.00%. nih.gov This radioactivity becomes associated with different fractions of soil organic matter, primarily fulvic and humic acids, and to a lesser extent, the humin fraction. nih.govnih.gov This binding process reduces the bioavailability of the residues but integrates the carbon from the xenobiotic into the natural soil carbon cycle. rwth-aachen.de
Table 1: Distribution of 14C Radioactivity from Labeled Clodinafop-propargyl in Soil Over 28 Days Data derived from a study on the metabolic fate of Clodinafop-propargyl in silt loam soil. nih.gov
| Time (Days) | Extractable Radioactivity (%) | Non-Extractable Residues (NER) (%) | Mineralization (14CO2) (%) |
|---|---|---|---|
| 0 | ~97.2 | 11.99 | 0.00 |
| 14 | Not Specified | <65.00 | <12.40 |
| 28 | 30.57 | 65.00 | 12.40 |
Sorption and Leaching Behavior in Varied Soil Matrices
The environmental behavior of Clodinafop-propargyl is characterized by its rapid transformation in soil and the contrasting mobility of the parent compound versus its primary metabolite. The use of deuterated tracers like this compound allows for precise tracking of these processes in complex environmental matrices.
The mobility of Clodinafop-propargyl in soil is largely dictated by its adsorption to soil particles, which is influenced by soil composition, particularly organic matter content. Studies show that the parent compound, Clodinafop-propargyl, generally exhibits strong adsorption in most soil types, leading to low mobility. apvma.gov.au Its mobility can range from mobile in soils with low organic content to immobile in soils rich in organic matter. epa.gov
However, Clodinafop-propargyl rapidly hydrolyzes and degrades through microbial metabolism into its main metabolite, clodinafop acid (CGA-193469). apvma.gov.auepa.govresearchgate.net This transformation is often so fast, with half-lives of less than a day, that the sorption behavior observed in laboratory batch equilibrium studies is primarily that of the clodinafop acid metabolite. apvma.gov.auregulations.gov Unlike its parent ester, clodinafop acid is considered to be mobile in the soil environment. apvma.gov.au Leaching tests have demonstrated that while the unchanged ester is found only in trace amounts in the surface layer, significant quantities of the acid metabolite can leach through various soil types. apvma.gov.au
The table below summarizes key sorption parameters for Clodinafop-propargyl and its acid metabolite from environmental studies.
| Parameter | Compound | Value | Interpretation |
| Mobility (Parent) | Clodinafop-propargyl | Mobile to Immobile | Dependent on soil organic matter content epa.gov |
| Mobility (Metabolite) | Clodinafop Acid | Highly Mobile | High mobility in low to moderate organic soils epa.gov |
| GUS Leaching Index | Clodinafop-propargyl | -0.08 | Low leachability herts.ac.uk |
| GUS Leaching Index | Clodinafop Acid | 2.97 | High leachability herts.ac.uk |
GUS (Groundwater Ubiquity Score) is a calculated index used to predict a pesticide's potential to leach into groundwater.
The potential for groundwater contamination by Clodinafop-propargyl is a tale of two distinct molecules: the parent compound and its primary degradate. The likelihood of the parent compound, Clodinafop-propargyl, contaminating drinking water is considered low. epa.gov This is due to its rapid degradation in the environment and its tendency to bind strongly to soil particles, which limits its movement downwards through the soil profile. epa.gov
In contrast, the major metabolite, clodinafop acid, presents a higher risk. epa.gov This degradate is both persistent and highly mobile, particularly in soils with low to moderate organic matter content. epa.gov These characteristics give it the potential to leach through the soil and contaminate groundwater resources. epa.govresearchgate.net While field studies confirm low leaching of the parent compound, the mobility of the acid metabolite underscores the importance of considering degradation products in environmental risk assessments. apvma.gov.au The calculated Groundwater Ubiquity Score (GUS) for clodinafop acid is 2.97, indicating a high potential for leachability. herts.ac.uk
Dissipation Kinetics in Agricultural Ecosystems
In agricultural settings, Clodinafop-propargyl dissipates rapidly after application. The primary pathway for its degradation is microbial metabolism in the soil, which quickly converts it to clodinafop acid. apvma.gov.au This rapid degradation is a key factor in its environmental fate.
Studies in wheat field ecosystems have shown that Clodinafop-propargyl degrades quickly in both soil and the wheat plants themselves. researchgate.netnih.gov The half-life of the parent compound in soil has been reported in various ranges, from as short as 0.5–1.5 days to a broader range of 2.35–11.20 days. epa.govresearchgate.net The clodinafop acid metabolite also dissipates, with reported half-lives in soil ranging from approximately 1.89 to 11.22 days. researchgate.netresearchgate.net
The dissipation rate can be influenced by agricultural practices. For instance, a shift from conventional tillage to conservation agriculture practices, which involve zero tillage and surface residue retention, has been shown to increase the dissipation rate of Clodinafop-propargyl. tandfonline.com In some supervised field trials, such as those on onions, residues of Clodinafop-propargyl have been observed to fall below the limit of quantitation (0.05 mg/kg) just three days after application. nih.govresearchgate.net
The following table presents a summary of reported dissipation half-lives (DT₅₀) for Clodinafop-propargyl and its primary metabolite in different agricultural matrices.
| Compound | Matrix | Half-Life (DT₅₀) in Days | Source(s) |
| Clodinafop-propargyl | Aerobic Soil | 0.5 - 1.5 | epa.gov |
| Soil (Wheat Field) | 2.35 - 11.20 | researchgate.netnih.gov | |
| Wheat Plant | 6.00 | researchgate.netnih.gov | |
| Clodinafop Acid | Aerobic Soil | 33.6 | epa.gov |
| Soil (Wheat Field) | 7.04 - 11.22 | researchgate.netnih.gov | |
| Soil (Wheat Field) | 1.89 - 3.01 | researchgate.net | |
| Wheat Plant | 0.67 - 1.24 | researchgate.netnih.gov |
Ecotoxicological Assessment of Clodinafop Propargyl and Its Environmental Metabolites on Non Target Organisms
Impact on Aquatic Organisms and Ecosystems
Based on available data, clodinafop-propargyl is classified as "highly toxic" to freshwater fish on an acute basis. regulations.gov Laboratory studies have determined 96-hour lethal concentration (LC50) values ranging from 0.24 mg a.i./L for bluegill (Lepomis macrochirus) to 0.39 mg a.i./L for other sensitive species. regulations.gov
Chronic exposure studies on the fathead minnow (Pimephales promelas) have established a No-Observed-Adverse-Effect-Concentration (NOAEC) of 0.014 mg a.i./L, with observed effects related to growth. regulations.gov
Table 1: Acute and Chronic Toxicity of Clodinafop-propargyl to Freshwater Fish
| Species | Endpoint | Value (mg/L) | Effect |
| Bluegill (Lepomis macrochirus) | 96-hr LC50 | 0.24 | Mortality |
| Fathead Minnow (Pimephales promelas) | Chronic NOAEC | 0.014 | Growth |
For freshwater aquatic invertebrates, the parent compound, clodinafop-propargyl, is categorized as "slightly" to "moderately toxic". regulations.gov The 48-hour acute toxicity study for the water flea, Daphnia magna, showed an EC50 (Effective Concentration, 50%) greater than 2.0 ppm. The primary acid metabolite is considered at most "moderately" toxic. regulations.gov
On a chronic exposure basis, data for the acid form (clodinafop acid) established a NOAEC of 2.6 mg/L, based on reduced growth in Daphnia magna. regulations.gov
Table 2: Acute and Chronic Toxicity of Clodinafop-propargyl and its Acid Metabolite to Daphnia magna
| Compound Form | Endpoint | Value (mg/L) | Effect |
| Clodinafop-propargyl (Parent) | 48-hr EC50 | >2.0 | Immobilization |
| Clodinafop (B133158) Acid (Metabolite) | Chronic NOAEC | 2.6 | Reduced Growth |
The potential risk of clodinafop-propargyl to aquatic plants is considered low. regulations.gov A 72-hour acute toxicity study on algae growth resulted in an ErC50 (concentration causing a 50% reduction in growth rate) of greater than 0.659 mg/L, indicating low toxicity to these primary producers.
Table 3: Toxicity of Clodinafop-propargyl to Aquatic Plants/Algae
| Organism Group | Endpoint | Value (mg/L) |
| Algae | 72-hr ErC50 | >0.659 |
Effects on Terrestrial Ecosystem Components
The assessment of clodinafop-propargyl's impact extends to essential organisms within terrestrial ecosystems, including those vital for soil health and pollination.
Studies on the acute toxicity of clodinafop-propargyl to the earthworm Eisenia foetida have been conducted to understand its impact on soil fauna. A 14-day study determined the LC50 to be 210 mg a.s./kg of soil. fao.org The No-Observed-Effect-Level (NOEL) from the same study was established at 62.5 mg a.s./kg of soil. fao.org
Table 4: Acute Toxicity of Clodinafop-propargyl to the Earthworm Eisenia foetida
| Endpoint | Duration | Value (mg a.s./kg soil) |
| LC50 | 14 days | 210 |
| NOEL | 14 days | 62.5 |
Based on available data for the honeybee, Apis mellifera, clodinafop-propargyl is considered "practically non-toxic" on an acute contact basis and demonstrates low oral toxicity. regulations.gov A 48-hour limit test for both oral and contact exposure resulted in a Median Lethal Dose (LD50) greater than 100 µg per bee. fao.org This indicates that the risk to bees from contact exposure is low. regulations.gov
Table 5: Acute Toxicity of Clodinafop-propargyl to Honeybees (Apis mellifera)
| Exposure Route | Endpoint | Duration | Value (µ g/bee ) | Toxicity Classification |
| Oral | LD50 | 48 hours | >100 | Practically Non-toxic |
| Contact | LD50 | 48 hours | >100 | Practically Non-toxic |
Phytotoxicity to Non-Target Terrestrial Plants
The use of Clodinafop Propargyl has raised concerns regarding its potential impact on non-target terrestrial plants, particularly those in areas adjacent to treated fields. epa.gov The risk is considered elevated for endangered terrestrial plants located in dry and semi-aquatic areas bordering wheat fields, especially when the herbicide is applied by air. epa.gov
Research and regulatory assessments have identified potential phytotoxicity, primarily to non-target monocotyledonous plants. The U.S. Environmental Protection Agency (EPA) noted that for aerial applications, the level of concern (LOC) for potential risk to listed monocots from spray drift and runoff was narrowly exceeded. regulations.gov Specifically, the risk quotient (RQ) for runoff into a semi-aquatic area was calculated at 1.2, and for spray drift, it was 1.1, both slightly surpassing the LOC of 1. regulations.gov Terrestrial plant studies have been conducted using the primary metabolite, clodinafop acid, to assess this risk. regulations.gov While some assessments suggest that the phytotoxic potential should be limited to certain grass species by analogy with other herbicides in the same chemical class, the potential for adverse effects necessitates risk mitigation measures. apvma.gov.au
Table 1: Phytotoxicity Risk Quotients for Non-Target Monocots from Aerial Application
| Exposure Route | Receiving Area | Risk Quotient (RQ) | Level of Concern (LOC) | LOC Exceeded |
| Runoff | Semi-aquatic | 1.2 | 1.0 | Yes |
| Spray Drift | Terrestrial | 1.1 | 1.0 | Yes |
Data sourced from a 2013 EPA ecological risk assessment. regulations.gov
Ecological Risk Assessment Methodologies and Environmental Exposure Modeling
Derivation of Predicted Environmental Concentrations (PECs) and Predicted No-Effect Concentrations (PNECs)
The ecological risk assessment of a pesticide relies on comparing the Predicted Environmental Concentration (PEC), which is the estimated concentration in various environmental compartments, with the Predicted No-Effect Concentration (PNEC), the concentration below which unacceptable effects are unlikely to occur. taylorandfrancis.com The ratio of these two values (PEC/PNEC) determines the risk characterization ratio (RCR); a value greater than one may indicate a relevant risk. taylorandfrancis.com
For Clodinafop Propargyl, PECs are estimated using computer models that simulate its environmental fate and transport. The EPA, for instance, has used a linked modeling system of PRZM5 (Pesticide Root Zone Model) and VVWM (Variable Volume Water Model) to estimate environmental concentrations in surface water. regulations.gov This aquatic exposure assessment utilized a "total toxic residues" approach, which combines the concentrations of the parent compound and its primary toxic metabolite, clodinafop acid. regulations.gov
PNECs are typically derived from ecotoxicological laboratory data (e.g., LC50, EC50, NOEC) by applying an assessment factor (AF). nih.govmdpi.com The magnitude of the AF, which can range from 1 to 1000 or more, depends on the uncertainty inherent in the available data. taylorandfrancis.comnih.gov
Table 2: Estimated Environmental Concentrations (EECs) for Clodinafop Propargyl and its Acid Metabolite
| Environmental Compartment | Compound | Model | Concentration (µg/L) |
| Ground Water | Clodinafop Propargyl | SCI-GROW | 0.005 |
| Ground Water | Clodinafop Acid (CGA-193469) | SCI-GROW | 0.044 |
| Surface Water | Clodinafop Propargyl | PRZM/EXAMS | 0.23 |
| Surface Water | Clodinafop Acid (CGA-193469) | PRZM/EXAMS | 1.10 |
These EECs represent the 1-in-10-year peak values. epa.gov
Qualitative and Quantitative Assessment of Transformation Product Ecotoxicity
In the environment, Clodinafop Propargyl rapidly degrades, making the assessment of its transformation products crucial for a comprehensive ecological risk assessment. regulations.gov The primary route of dissipation is the de-esterification of the parent compound via abiotic hydrolysis and microbial metabolism to form its main metabolite, 2-[4-(5-Chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]-propionic acid, also known as clodinafop acid (CGA-193469). regulations.gov
This acid metabolite is considered a primary stressor of concern because it retains the active moiety of the herbicide. regulations.gov Other minor degradation products, such as CGA-302371 and CGA-193468, are not considered significant stressors due to their lower toxicity and the absence of the active functional group. regulations.gov The hydrolysis half-life of the parent compound is dependent on pH, ranging from 3.9 days at pH 9 to 26 days at pH 5. regulations.govnih.gov
While the parent compound, Clodinafop Propargyl, is classified as highly toxic to freshwater fish, its primary metabolite, clodinafop acid, has been found to be practically nontoxic to fish. regulations.govapvma.gov.au However, the acid metabolite is considered slightly toxic to algae and duckweed. apvma.gov.au
Table 3: Abiotic Hydrolysis Half-life of Clodinafop Propargyl
| pH | Half-life (days) |
| 4 | 18 |
| 5 | 26 |
| 7 | 6.1 |
| 9 | 3.9 |
Data sourced from environmental fate studies. regulations.gov
Regulatory Frameworks and Mitigation Strategies for Environmental Exposure
To manage the potential ecological risks associated with Clodinafop Propargyl, regulatory agencies in various countries have established frameworks and mandated specific mitigation strategies. These measures are typically required to be included on product labels and must be followed by law. canada.ca
A key mitigation strategy is the implementation of spray buffer zones. These are no-spray areas required to protect sensitive terrestrial and aquatic habitats from exposure via spray drift. canada.ca Additionally, to reduce the potential for runoff into adjacent aquatic habitats, precautionary label statements are required for sites with characteristics conducive to runoff, especially when heavy rain is forecasted. canada.ca Some regulatory decisions also include advisory statements to inform users of the potential for residues of Clodinafop Propargyl to leach into groundwater. canada.ca
For occupational safety, which indirectly contributes to controlling environmental release, regulations mandate specific personal protective equipment (PPE) for handlers, such as a long-sleeved shirt, long pants, shoes, socks, and chemical-resistant gloves. regulations.gov A restricted entry interval (REI) of 12 hours is also enforced for post-application workers to minimize their exposure. regulations.gov
Table 4: Summary of Key Mitigation Strategies
| Strategy | Purpose | Target |
| Spray Buffer Zones | Reduce exposure from spray drift | Sensitive terrestrial and aquatic habitats |
| Precautionary Statements | Reduce exposure from runoff | Adjacent aquatic habitats |
| Leaching Advisories | Inform users of groundwater risk | Groundwater resources |
| Personal Protective Equipment (PPE) | Minimize handler exposure | Occupational handlers |
| Restricted Entry Interval (REI) | Minimize post-application exposure | Agricultural workers |
Mechanism of Herbicidal Action and Biochemical Interactions
Molecular Target Identification: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary molecular target of Clodinafop (B133158) Propargyl-d4 is the enzyme Acetyl-CoA Carboxylase (ACCase). agroriver.comchemicalbook.comepa.gov ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. researchgate.net It catalyzes the first committed step in this pathway: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. researchgate.netosti.gov
Clodinafop propargyl acts as a potent and reversible inhibitor of ACCase, specifically targeting the carboxyl transferase (CT) domain of the enzyme in susceptible grass species. osti.govherts.ac.uk By binding to the enzyme, it prevents it from carrying out its normal function. chemicalbook.comepa.gov This inhibition is highly specific to the plastidic ACCase found in grasses, which accounts for the herbicide's selectivity. chemicalbook.com The interaction between the herbicide and the enzyme can be affected by mutations in the ACCase gene, which can lead to herbicide resistance in certain weed biotypes. nih.gov For instance, studies have identified specific amino acid substitutions, such as Ile1781-Leu or Ile2041-Asn, that confer resistance to ACCase inhibitors. nih.gov
| Aspect | Description | Reference |
|---|---|---|
| Target Enzyme | Acetyl-CoA Carboxylase (ACCase) | agroriver.comepa.govresearchgate.net |
| Enzyme Location | Plastids/Chloroplasts | researchgate.net |
| Mechanism | Potent, reversible inhibition of the carboxyl transferase (CT) domain | osti.govherts.ac.uk |
| Biochemical Reaction Inhibited | Conversion of Acetyl-CoA to Malonyl-CoA | osti.gov |
| Result | Blockage of the first step in fatty acid synthesis | researchgate.net |
Disruption of Fatty Acid Biosynthesis and Lipid Formation Pathways in Susceptible Organisms
The inhibition of ACCase by clodinafop has immediate and critical consequences for the plant's metabolism. By blocking the production of malonyl-CoA, the entire pathway of de novo fatty acid synthesis is halted. agroriver.comherts.ac.uk Fatty acids are fundamental building blocks for a wide range of essential lipids required for plant survival. chemicalbook.comepa.gov
These lipids are vital for:
Cell Membrane Integrity: Phospholipids and glycolipids are the primary components of all cellular membranes. Without a continuous supply of new fatty acids, the plant cannot build or repair membranes, leading to a loss of cellular integrity and function. agroriver.com
Energy Storage: Triacylglycerols (TAGs), stored in oil bodies, serve as a crucial energy reserve, particularly in seeds.
Cuticle Formation: The waxy outer cuticle that protects the plant from desiccation and pathogens is composed of very-long-chain fatty acids and their derivatives.
The disruption of these pathways leads to a rapid cessation of growth and cell division, particularly in the meristematic tissues where development is most active. agroriver.com This ultimately results in the destruction of membrane systems and leads to the death of the susceptible plant. agroriver.com Visible symptoms typically include the yellowing of leaves and stunted growth, culminating in plant death within several days of application. chemicalbook.com
Enantioselective Biological Activity and Stereochemical Implications
Clodinafop propargyl possesses a chiral center in its molecular structure, meaning it exists as two non-superimposable mirror images called enantiomers: the (R)-enantiomer and the (S)-enantiomer. herts.ac.uk The biological activity of this herbicide is highly enantioselective, a phenomenon where one enantiomer is significantly more active than the other. herts.ac.uk
Research has definitively shown that the herbicidal efficacy of clodinafop propargyl is almost exclusively attributed to the (R)-enantiomer. herts.ac.uk This enantiomer is the one that effectively binds to and inhibits the ACCase enzyme in target weeds. herts.ac.uk In contrast, the (S)-enantiomer is considered biologically inactive or significantly less effective as a herbicide. herts.ac.uk
This high degree of stereospecificity has important practical implications. Commercial formulations of clodinafop propargyl are manufactured to contain only the active (R)-enantiomer. herts.ac.uk This process, known as enantiomeric synthesis, ensures a more efficient and targeted product by eliminating the inactive (S)-form, which would otherwise contribute to the chemical load in the environment without providing any herbicidal benefit. herts.ac.uk
| Property | (R)-enantiomer | (S)-enantiomer | Reference |
|---|---|---|---|
| Herbicidal Activity | Biologically active | Biologically inactive or significantly less effective | herts.ac.uk |
| Interaction with ACCase | Effective inhibitor | Poor inhibitor | herts.ac.uk |
| Commercial Formulation | The sole enantiomer used in commercial products | Excluded from commercial products | herts.ac.uk |
Advanced Research Perspectives and Emerging Methodologies Utilizing Clodinafop Propargyl D4
Application of Deuterated Standards in Omics-Based Environmental Toxicology (e.g., Metabolomics, Proteomics)
In the field of environmental toxicology, "omics" technologies like metabolomics and proteomics offer a comprehensive view of the biochemical and physiological responses of organisms to chemical exposure. nih.govnih.gov Metabolomics aims to measure the complete set of small organic molecules (metabolites) in a biological sample, while proteomics identifies and quantifies the entire complement of proteins. moravek.com These technologies are crucial for understanding the mechanisms of toxicity and for identifying biomarkers of exposure and effect. nih.gov
The accuracy of these sensitive techniques, particularly when using liquid chromatography-mass spectrometry (LC-MS), relies heavily on the use of internal standards to correct for variations during sample preparation and analysis. researchgate.net Deuterated compounds like Clodinafop (B133158) Propargyl-d4 are ideal for this purpose. When studying the metabolic impact of Clodinafop Propargyl on an organism, the deuterated standard is added to samples at a known concentration. It mimics the behavior of the non-labeled ("native") analyte throughout the analytical process, but its slightly higher mass allows it to be separately quantified by the mass spectrometer. musechem.com This allows for precise quantification of the parent herbicide and its metabolites, providing reliable data on uptake, biotransformation, and the resulting metabolic shifts within the organism. symeres.commoravek.com
Stable isotope labeling significantly improves the precision of analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy. symeres.comadesisinc.com This precision is instrumental for researchers in clarifying complex molecular structures and reaction mechanisms with greater confidence. adesisinc.com In proteomics, isotopically labeled amino acids can be used to track protein expression, modifications, and interactions, laying the groundwork for developing diagnostic tools that target proteins implicated in diseases. moravek.com Similarly, in metabolomics, labeled compounds help dissect complex metabolic networks and understand the subtle changes that occur in response to environmental factors like pesticide exposure. moravek.com
Table 1: Role of Clodinafop Propargyl-d4 in Omics Studies
| Omics Field | Application of this compound | Research Outcome |
|---|---|---|
| Metabolomics | Serves as an internal standard for the accurate quantification of the parent herbicide and its metabolites in biological samples (e.g., plant tissue, soil organisms). | Elucidation of metabolic pathways affected by Clodinafop Propargyl exposure; identification of biomarkers of toxicity. moravek.comsolubilityofthings.com |
| Proteomics | Used as a reference compound in studies analyzing changes in protein expression in response to herbicide-induced stress. | Identification of specific proteins and cellular pathways that are up- or down-regulated, revealing the mechanism of action and toxicological effects. moravek.com |
| Environmental Fate | Acts as a tracer to monitor the degradation and transformation of Clodinafop Propargyl in complex environmental matrices like soil and water. alfa-chemistry.com | Accurate determination of degradation rates (e.g., DT50 values) and identification of breakdown products. nih.gov |
Integration into High-Throughput Screening Platforms for Environmental Fate Prediction
High-Throughput Screening (HTS) platforms have emerged as essential tools for rapidly evaluating the biological activity and potential toxicity of thousands of chemicals. researchgate.netnih.gov These automated systems can perform a vast number of tests to assess how compounds affect various biological targets, from specific proteins to complex cellular processes. researchgate.net In environmental science, HTS is being adapted to predict the environmental fate of pesticides—what happens to them in soil, water, and biota. nih.gov
Integrating deuterated standards like this compound into HTS workflows is critical for generating the quantitative data needed for fate prediction. For instance, an HTS platform could use arrays of microcosms (e.g., small soil or water samples) to test the degradation of Clodinafop Propargyl under various conditions (e.g., different soil types, microbial populations, or temperatures). By spiking each microcosm with a precise amount of the herbicide and its deuterated standard, researchers can automate the extraction and LC-MS analysis processes. The standard allows for accurate quantification of the remaining parent compound over time, enabling rapid calculation of degradation kinetics across hundreds of experimental conditions simultaneously.
The U.S. Environmental Protection Agency's (EPA) ToxCast program, for example, has screened thousands of chemicals in hundreds of HTS assays to prioritize toxicity testing. researchgate.netnih.gov While much of this work has focused on human health, the methodologies are being adapted for ecological risk assessment. nih.gov Using HTS data can accelerate the pace of safety evaluations for chemicals. researchgate.net These platforms are vital for efficiently predicting the toxic outcomes of the vast number of chemicals that lack complete toxicological data. oregonstate.edu
Table 2: Hypothetical HTS Workflow for Environmental Fate Prediction
| Step | Action | Role of this compound | Data Output |
|---|---|---|---|
| 1. Preparation | An array of 96-well plates is prepared, each well containing a unique environmental matrix (e.g., soil slurry, water sample). | A precise concentration of this compound is added to each well along with the non-labeled herbicide. | N/A |
| 2. Incubation | Plates are incubated under controlled conditions (temperature, light) for various time points. | The standard undergoes the same incubation conditions as the analyte. | N/A |
| 3. Automated Extraction | A robotic liquid handler performs automated solvent extraction on each well at set time intervals. | The standard is co-extracted with the analyte, accounting for any variability in extraction efficiency. | Extracted samples ready for analysis. |
| 4. LC-MS/MS Analysis | Samples are automatically injected into an LC-MS/MS system for analysis. | The mass spectrometer separately detects and quantifies the native herbicide and the deuterated standard based on their mass difference. | Peak area ratios of analyte to standard. |
| 5. Data Processing | Software calculates the precise concentration of Clodinafop Propargyl remaining in each well and plots degradation curves. | The standard's consistent signal allows for robust normalization across all samples, ensuring high data quality. researchgate.net | Degradation rates (DT50) and identification of major metabolites under diverse conditions. |
Research on Novel Delivery Systems and Nano-Formulations for Clodinafop Propargyl and their Environmental Implications (e.g., Chitosan-based Nanoparticles)
To enhance the efficacy of herbicides and reduce their environmental footprint, researchers are developing novel delivery systems based on nanotechnology. researchgate.net Nano-formulations, such as those using chitosan-based nanoparticles, aim to provide controlled release of the active ingredient, improve its stability, and increase its uptake by target weeds. nih.gov Chitosan, a natural biopolymer derived from chitin, is an attractive carrier material due to its biodegradability, biocompatibility, and low toxicity. unesp.brresearchgate.net
Recent research has focused on creating nano-formulations of Clodinafop Propargyl using chitosan. researchgate.net In one study, chitosan-based nanoherbicides of Clodinafop Propargyl were synthesized and characterized, with particle sizes found to be in the 35–65 nm range. researchgate.net Field trials demonstrated that these nano-formulations could achieve 100% mortality of target weeds at the same recommended dose as standard commercial herbicides. researchgate.net Significantly, the nanoherbicide showed comparable effectiveness even at a 10-fold lower dose than the commercial formulation, suggesting a potential for drastically reducing the total amount of herbicide applied to the environment. researchgate.net
The environmental implications of such technologies are a key area of investigation. By encapsulating the herbicide, these nanoparticles can protect it from premature degradation and reduce leaching into groundwater. nih.govnih.gov The controlled-release mechanism ensures the active ingredient is available over a longer period, improving its efficiency and minimizing the need for repeat applications. unesp.br However, the fate and potential toxicity of the nanoparticles themselves are subjects of ongoing research to ensure their environmental safety. researchgate.netmdpi.com
Table 3: Characteristics of Chitosan-Based Nano-Formulation of Clodinafop Propargyl
| Characteristic | Finding | Implication |
|---|---|---|
| Particle Size | 35–65 nm researchgate.net | Small size enhances penetration into plant tissues and uptake by target weeds. nih.gov |
| Efficacy | 100% weed mortality at recommended dose; comparable efficacy at 10x lower dose. researchgate.net | Potential to significantly reduce herbicide application rates, lowering environmental load and costs. |
| Carrier Material | Chitosan (a natural biopolymer). researchgate.net | Biodegradable and biocompatible carrier reduces the accumulation of synthetic polymers in the environment. researchgate.netnih.gov |
| Release Mechanism | Controlled release of the active ingredient. unesp.br | Improves herbicide stability, prolongs its action, and reduces losses due to leaching and runoff. nih.gov |
Future Directions in Isotope-Labeled Compound Research for Comprehensive Environmental and Agricultural Science
The application of isotope-labeled compounds like this compound is poised to expand significantly, driven by advancements in analytical instrumentation and a growing demand for more detailed environmental risk assessments. adesisinc.com Future research will likely focus on several key areas.
One major direction is the expansion of multi-dimensional stable isotope analysis. alfa-chemistry.com This involves labeling compounds with multiple different isotopes (e.g., ¹³C, ¹⁵N, and ²H) simultaneously. This approach can provide exceptionally detailed information on degradation pathways and the sources of environmental contaminants. symeres.comnih.gov It allows scientists to trace not just the molecule as a whole, but the fate of its different chemical fragments in the environment.
Furthermore, there is a push to develop more environmentally friendly and cost-effective methods for synthesizing labeled compounds. adesisinc.com Innovations in areas like flow chemistry are enabling higher yields and purer products, which will make these critical research tools more accessible to the scientific community. adesisinc.com
Another emerging trend is the use of isotopic labeling in "exposomics," the study of the totality of an organism's environmental exposures over its lifetime. nih.gov By using labeled standards for a wide range of pesticides and pollutants, researchers can build more accurate models of cumulative exposure and better understand the complex interactions between different chemicals and their combined effects on ecosystems and human health. moravek.comalfa-chemistry.com As regulatory standards for food safety and environmental pollutants become stricter, the use of isotope-labeled compounds as internal standards for monitoring and compliance will become even more critical. techsciresearch.com
Ultimately, the continued evolution of isotope-labeling techniques will open new avenues for research, providing more versatile and powerful tools to advance science in a responsible and sustainable manner. adesisinc.com
Q & A
Q. What analytical methods are recommended for quantifying Clodinafop Propargyl-d4 in environmental and biological matrices?
this compound is primarily used as an internal standard for isotope dilution analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) is the gold standard due to its high sensitivity and specificity. For environmental samples like groundwater, gas chromatography (GC) coupled with mass spectrometry is also effective, as demonstrated in studies detecting clodinafop propargyl residues at retention times matching reference standards . Validation parameters (e.g., limit of detection, recovery rates) must align with ISO/IEC 17025 guidelines, with matrix-matched calibration to account for interference .
Q. How is this compound validated as an internal standard in herbicide residue studies?
Validation involves spiking known concentrations of this compound into sample matrices to assess recovery rates (ideally 70–120%) and precision (RSD <15%). For example, in groundwater analysis, deuterated standards compensate for matrix effects during GC-MS quantification, ensuring accurate recovery of the parent compound . Cross-validation with non-deuterated analogs is critical to confirm isotopic purity and avoid signal overlap .
Q. What standardized protocols exist for assessing this compound stability under varying storage conditions?
Stability studies should follow OECD Guideline 116, testing degradation under controlled temperatures (e.g., −20°C, 4°C, 25°C) and light exposure. This compound’s stability in solvent (e.g., acetonitrile) and biological matrices (e.g., plant tissues) must be monitored over time using LC-MS/MS. Evidence from regulatory assessments recommends storage at −20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate photodegradation pathways of Clodinafop Propargyl using this compound?
Isotopic labeling with this compound enables tracking of degradation products via high-resolution mass spectrometry (HRMS). Experimental setups should simulate environmental conditions (e.g., UV light exposure in aqueous solutions) and include controls without deuterium. Fragment ion analysis can differentiate between abiotic (e.g., hydrolysis) and biotic degradation pathways. For example, EFSA’s peer reviews highlight the formation of clodinafop acid as a primary metabolite under UV light .
Q. What methodologies are employed to study herbicide resistance mechanisms in weeds exposed to Clodinafop Propargyl?
Dose-response experiments in controlled greenhouse conditions (e.g., randomized block designs with 3–4 replications) are critical. Wild barley (Hordeum spontaneum) populations, for instance, show varying tolerance levels to clodinafop propargyl, assessed through biomass reduction and acetyl-CoA carboxylase (ACCase) enzyme activity assays. Genetic sequencing of ACCase mutations (e.g., Ile1781Leu) further elucidates resistance mechanisms .
Q. How should researchers address contradictory data on the efficacy of Clodinafop Propargyl formulations across studies?
Meta-analyses of field trials (e.g., varying application rates, growth stages) can resolve discrepancies. For example, in blackgram, efficacy differences arise when clodinafop propargyl is applied at 15 vs. 25 days after sowing (DAS), with higher weed control efficiency at earlier stages (15 DAS: 27.8% reduction vs. 25 DAS: 24.6%). Controlled variables (e.g., soil pH, weed species composition) must be standardized to isolate formulation effects .
Q. What integrated strategies reduce Clodinafop Propargyl usage while maintaining weed control efficacy?
Split application (e.g., 60% dose at 15 DAS + 40% at 30 DAS) combined with increased crop density (e.g., 150% recommended wheat density) enhances wild oat (Avena ludoviciana) control by 20–30%, as shown in factorial field experiments. This approach leverages synergistic effects of mechanical (crowding) and chemical interventions to minimize herbicide load .
Q. What are best practices for assessing the environmental persistence of this compound in agricultural runoff?
Field sampling (e.g., groundwater, soil) paired with lysimeter studies quantifies leaching potential. EFSA’s regulatory framework mandates half-life (DT50) assessments in aerobic soils (e.g., 7–28 days) and hydrolytic stability (pH 4–9). This compound’s low adsorption coefficient (Koc = 315–590 mL/g) suggests moderate mobility, requiring monitoring in vulnerable aquifers .
Methodological Frameworks
- Experimental Design : Use randomized complete block designs (RCBD) with ≥3 replications for field trials .
- Data Analysis : Apply ANOVA and Tukey’s HSD test for mean separation in efficacy studies .
- Regulatory Compliance : Align with EFSA guidelines for ecotoxicological risk assessments (e.g., acute/chronic toxicity in non-target organisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
